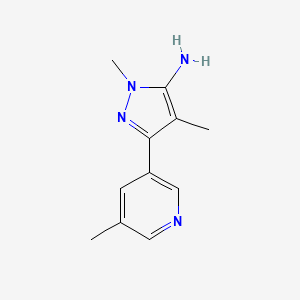

1,4-Dimethyl-3-(5-methylpyridin-3-yl)-1h-pyrazol-5-amine

描述

1,4-Dimethyl-3-(5-methylpyridin-3-yl)-1H-pyrazol-5-amine is a pyrazole derivative featuring a 1H-pyrazol-5-amine core substituted with methyl groups at the 1- and 4-positions and a 5-methylpyridin-3-yl moiety at the 3-position. The compound’s synthesis and functionalization are facilitated by methods such as iodine-catalyzed cyclization reactions involving β-ketonitriles and pyrazol-5-amine precursors .

属性

分子式 |

C11H14N4 |

|---|---|

分子量 |

202.26 g/mol |

IUPAC 名称 |

2,4-dimethyl-5-(5-methylpyridin-3-yl)pyrazol-3-amine |

InChI |

InChI=1S/C11H14N4/c1-7-4-9(6-13-5-7)10-8(2)11(12)15(3)14-10/h4-6H,12H2,1-3H3 |

InChI 键 |

JWONNDLPWVUYKC-UHFFFAOYSA-N |

规范 SMILES |

CC1=CC(=CN=C1)C2=NN(C(=C2C)N)C |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dimethyl-3-(5-methylpyridin-3-yl)-1h-pyrazol-5-amine typically involves the reaction of 1,3-dialkyl-1H-pyrazole-5-amine with 5-methylpyridine derivatives. One common method involves the use of amorphous carbon-supported sulfonic acid (AC-SO3H) as a catalyst in the presence of ethanol. This method provides moderate to good yields and is advantageous due to its room temperature conditions, short reaction time, and operational simplicity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar catalytic methods. The use of solid Brønsted acid catalysts, such as functional carbon with an SO3H group, can be employed for efficient production. These catalysts offer benefits such as low cost, non-toxicity, and stability .

化学反应分析

Types of Reactions

1,4-Dimethyl-3-(5-methylpyridin-3-yl)-1h-pyrazol-5-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or potassium permanganate.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Halogenated reagents or nucleophiles under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups to the pyrazole ring.

科学研究应用

1,4-Dimethyl-3-(5-methylpyridin-3-yl)-1h-pyrazol-5-amine has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including antibacterial, antiviral, and anticancer activities.

Industry: Utilized in the development of agrochemicals and pharmaceuticals.

作用机制

The mechanism of action of 1,4-Dimethyl-3-(5-methylpyridin-3-yl)-1h-pyrazol-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

相似化合物的比较

Comparison with Similar Compounds

The inhibitory activity, physicochemical properties, and synthetic accessibility of 1,4-dimethyl-3-(5-methylpyridin-3-yl)-1H-pyrazol-5-amine vary significantly compared to structurally analogous pyrazol-5-amine derivatives. Key comparisons are outlined below:

Table 1: Structural and Functional Comparison of Pyrazol-5-amine Derivatives

*Calculated based on molecular formula.

Key Findings :

Substituent Effects on Bioactivity :

- The 5-methylpyridin-3-yl group in the target compound provides a balance of steric bulk and electronic modulation, enhancing thrombin inhibitory activity compared to alkyl (e.g., pentan-2-yl) or sulfur-containing (e.g., thiophen-2-yl) substituents .

- Pyridin-4-yl analogs (e.g., 1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine) exhibit reduced activity due to altered π-stacking geometry .

Synthetic Accessibility :

- Thiophene- and pyridine-containing derivatives are often synthesized via cross-coupling or cyclization reactions, but the target compound’s 5-methylpyridine group may require multi-step functionalization, impacting yield .

- Alkyl-substituted analogs (e.g., pentan-2-yl) are simpler to synthesize but lack targeted bioactivity .

N-Ethyl derivatives (e.g., N-ethyl-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine) show enhanced solubility, suggesting tunability for pharmacokinetic optimization .

Commercial Availability :

- Several analogs, including 1,4-dimethyl-3-(3-methylthiophen-2-yl)-1H-pyrazol-5-amine and 1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine, are discontinued, highlighting challenges in scalability or stability .

生物活性

1,4-Dimethyl-3-(5-methylpyridin-3-yl)-1H-pyrazol-5-amine is a compound belonging to the pyrazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic potential.

- Molecular Formula : CHN

- Molecular Weight : 202.26 g/mol

- CAS Number : 1518007-06-1

Anticancer Properties

Numerous studies have highlighted the anticancer potential of pyrazole derivatives. Specifically, compounds with a pyrazole scaffold have demonstrated significant antiproliferative effects against various cancer cell lines. For instance:

- Mechanism of Action : Pyrazole derivatives can induce apoptosis in cancer cells by activating caspases and disrupting microtubule assembly. In one study, a related compound was shown to enhance caspase-3 activity by 1.33 to 1.57 times at concentrations of 10 μM in MDA-MB-231 breast cancer cells .

- Case Studies :

Anti-inflammatory Activity

Pyrazole derivatives are also recognized for their anti-inflammatory properties. They inhibit key enzymes involved in inflammation, such as COX-1 and COX-2.

- Research Findings : In a comparative study, specific pyrazole compounds exhibited IC values ranging from 60.56 to 69.15 μg/mL against inflammation markers, demonstrating comparable efficacy to standard anti-inflammatory drugs like diclofenac sodium .

Antibacterial and Antiviral Activities

Research indicates that pyrazole derivatives possess antibacterial and antiviral properties, making them candidates for further development in treating infectious diseases.

The biological mechanisms through which 1,4-Dimethyl-3-(5-methylpyridin-3-yl)-1H-pyrazol-5-amine exerts its effects include:

- Apoptosis Induction : The compound promotes programmed cell death in cancer cells.

- Enzyme Inhibition : It inhibits cyclooxygenases (COX) involved in the inflammatory response.

- Microtubule Disruption : By destabilizing microtubules, it affects cell division and proliferation.

Comparative Analysis of Biological Activities

The following table summarizes the biological activities associated with various pyrazole derivatives:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。